(4R,5S)-azepane-4,5-diol hydrochloride
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Overview
Description
(4R,5S)-azepane-4,5-diol hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features a seven-membered ring with two hydroxyl groups and a hydrochloride salt, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-azepane-4,5-diol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as azepane derivatives.
Hydroxylation: The introduction of hydroxyl groups at the 4 and 5 positions is achieved through selective hydroxylation reactions. Common reagents include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).
Chirality Induction: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired (4R,5S) configuration.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems are commonly used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-azepane-4,5-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, typically using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride (SOCl2) or alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H2O2
Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH4)
Substitution: SOCl2, alkyl halides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halides, alkyl derivatives
Scientific Research Applications
(4R,5S)-azepane-4,5-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4R,5S)-azepane-4,5-diol hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups and the azepane ring allow it to form hydrogen bonds and hydrophobic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-azepane-4,5-diol: The free base form without the hydrochloride salt.
(4R,5S)-azepane-4,5-dione: An oxidized form with ketone groups instead of hydroxyl groups.
(4R,5S)-azepane-4,5-diamine: A reduced form with amine groups instead of hydroxyl groups.
Uniqueness
(4R,5S)-azepane-4,5-diol hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxyl groups and a hydrochloride salt. This combination provides distinct chemical reactivity and biological activity compared to its analogs. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C6H14ClNO2 |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(4S,5R)-azepane-4,5-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c8-5-1-3-7-4-2-6(5)9;/h5-9H,1-4H2;1H/t5-,6+; |
InChI Key |
GSUBYULQGCEZOK-KNCHESJLSA-N |
Isomeric SMILES |
C1CNCC[C@@H]([C@@H]1O)O.Cl |
Canonical SMILES |
C1CNCCC(C1O)O.Cl |
Origin of Product |
United States |
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